N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine
Description
Properties
IUPAC Name |
N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-9-12(16(2)3)13-11(15-14-9)10-7-5-4-6-8-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYADVNGMOHOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324834 | |
| Record name | N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339013-26-2 | |
| Record name | N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of substituted hydrazines with nitriles or amidines. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Substitution Reactions
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Amino Group Reactivity : The N-methylated amine groups may participate in alkylation or acylation reactions. For instance, analogous triazines react with acyl chlorides or anhydrides to form amides under mild conditions .
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Halogenation : While the compound lacks halogens, related triazines with chlorine substituents undergo displacement by amines or alkoxides .
Oxidation and Bond Cleavage
Triazine derivatives with electron-rich substituents can undergo oxidative transformations:
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α-Ketoamide Formation : In the presence of iodine and copper catalysts, ketones oxidize to form α-ketoamides with 2-amino-1,3,5-triazines . While the query compound lacks a ketone group, its methyl substituents may undergo analogous oxidative C–C bond cleavage under similar conditions (e.g., Cu/I₂/DMSO) .
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Superoxide Intermediates : Oxidative pathways involving superoxide intermediates (generated via copper-mediated oxidation) could lead to functional group interconversion .
Cyclization and Rearrangement
1,2,4-Triazines frequently participate in cycloadditions or ring-expansion reactions:
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Pyrrolotriazinone Synthesis : Nucleophile-induced rearrangements of oxadiazine precursors yield fused triazinones . The amino group in N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine could act as a nucleophile in analogous reactions, forming polycyclic systems.
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Heterocyclic Fusion : Reaction with electrophilic reagents (e.g., aldehydes or α,β-unsaturated carbonyls) may lead to fused triazolo-heterocycles .
Functionalization via Electrophilic Aromatic Substitution
The phenyl substituent at position 3 enables electrophilic aromatic substitution (EAS):
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Nitration/Sulfonation : Directed by the triazine ring’s electron-withdrawing effect, EAS could occur at the phenyl group’s meta or para positions .
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Halogenation : Bromine or chlorine may substitute the phenyl ring under acidic conditions .
Biological Activity and Derivatization
While not directly studied, structurally similar triazines exhibit antimicrobial and anti-inflammatory properties . Functionalization strategies include:
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Trifluoroacetylation : Fluorinated acyl groups enhance lipophilicity and bioactivity. For example, trifluoroacetic acid reacts with amino-triazines to form N-trifluoroacetyl derivatives .
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Sulfonation : Introducing sulfonyl groups via sulfonating agents (e.g., SO₃) could modulate solubility and target affinity .
Challenges and Research Gaps
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Steric Effects : The N,N,6-trimethyl groups may hinder reactivity at positions 1 and 2 of the triazine ring.
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Tautomerism : Unlike 1,2,4-triazoles, 1,2,4-triazines exhibit limited tautomerism, but substituent electronic effects warrant further study .
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Catalytic Specificity : Copper-mediated reactions require optimization to avoid side products .
Scientific Research Applications
Chemistry
In the field of chemistry, N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique triazine structure allows for various chemical modifications that can lead to new materials with desirable properties.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Reagents Used | Conditions | Major Products Formed |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium | Triazine oxides |
| Reduction | Sodium borohydride | Methanol | Reduced triazine derivatives |
| Substitution | Alkyl halides | Presence of a base (NaOH) | N-alkylated triazine derivatives |
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of triazine compounds can inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Activity
A study evaluating the cytotoxic effects of triazine derivatives demonstrated significant activity against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The compounds were tested for their ability to inhibit cell viability using the MTT assay.
Table 2: Cytotoxicity Testing Results
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Triazine Derivative A | 3.6 | HCT116 |
| Triazine Derivative B | 11.0 | MCF7 |
| Triazine Derivative C | 8.5 | HeLa |
The mechanism of action involves inducing apoptosis and cell cycle arrest through pathways independent of p53 interactions.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. Its potential as an anti-inflammatory and analgesic agent is under investigation due to its ability to interact with biological molecules effectively.
Table 3: Potential Therapeutic Applications
| Application Type | Potential Effects |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anticancer | Cytotoxic effects on cancer cells |
| Anti-inflammatory | Reduction of inflammatory responses |
Industry
The compound finds applications in the development of advanced materials such as polymers and dyes. Its unique properties enable it to serve as an effective agent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations and Their Impacts
The table below compares N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine with structurally related triazines:
Key Observations :
- Methyl vs. Trifluoromethyl : The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to methyl groups.
- Aromatic vs.
- Bulkier Groups : Biphenyl substituents (ML228) improve binding affinity in enzyme inhibition but may reduce solubility .
Physicochemical Properties
- Melting Point : Analogous phenyl-triazines (e.g., 5-phenyl-1,2,4-triazin-3-amine) melt at ~235°C .
- Spectroscopic Data : Expected ¹H NMR peaks for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm), consistent with .
- Solubility : Methyl groups likely improve solubility in organic solvents vs. polar substituents (e.g., nitro groups in ).
Biological Activity
N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine is a compound of significant interest due to its diverse biological activities. This article will explore its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
This compound belongs to the triazine family of compounds, characterized by a six-membered ring containing three nitrogen atoms. The compound's structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound was tested using the agar diffusion method, revealing significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Klebsiella pneumoniae | 10 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to inhibit the growth of several cancer cell lines through mechanisms that involve the inhibition of specific enzymes related to cancer proliferation.
A notable study demonstrated that derivatives of triazine compounds could inhibit DNA topoisomerase IIα and other kinases involved in tumor growth . The compound displayed effective cytotoxicity against breast cancer cell lines (e.g., MCF-7) and CNS tumors (e.g., SF-539), with IC50 values indicating potent activity.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.26 |
| HCT116 | 4.81 |
| SF-539 | 4.37 |
The biological activity of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amines can be attributed to its ability to interact with various molecular targets. It acts as an inhibitor or activator of enzymes critical to cellular processes and biochemical pathways. Specific targets include:
- DNA Topoisomerases - Inhibition affects DNA replication in cancer cells.
- Kinases - Disruption of signaling pathways involved in cell proliferation.
- Transporters - Modulation can affect drug uptake and resistance mechanisms.
Research Findings and Case Studies
Recent literature has emphasized the potential of triazine derivatives in drug development. A comprehensive review highlighted the synthesis and biological evaluation of numerous triazine compounds with diverse pharmacological activities .
Case Study: Synthesis and Evaluation
In one case study involving the synthesis of related triazine derivatives:
- Compounds were evaluated for their antimicrobial and anticancer properties.
- Several derivatives showed enhanced activity compared to standard drugs.
The findings suggest that structural modifications can significantly influence biological activity.
Q & A
Q. What are the recommended solvent-free or one-pot synthetic routes for N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine, and how can reaction conditions be optimized?
Solvent-free synthesis is a viable approach for triazine derivatives, as demonstrated by the synthesis of structurally similar compounds (e.g., N,6-diphenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine) under neat conditions with high yields (93%) . Optimization may involve adjusting stoichiometric ratios of precursors, reaction temperature (e.g., 80–120°C), and time (24–48 hours). One-pot methods for triazines often use cyclocondensation of nitriles with guanidine derivatives, where microwave-assisted heating can improve efficiency and reduce byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and detect impurities. For example, aromatic protons in similar triazines resonate at δ 7.0–8.8 ppm, while NH protons appear as broad singlets .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- Elemental analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical values) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
Prioritize assays based on structural analogs. For instance, triazines with pyridinyl or biphenyl groups inhibit FLI-1 transcription factor activity, reducing cancer cell proliferation . Use:
- Cell viability assays (e.g., MTT in leukemia cells) to assess antiproliferative effects.
- DNA-binding assays (e.g., EMSA) to test FLI-1 inhibition .
- qPCR to measure downstream oncogene expression (e.g., MYC or BCL2) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in biological activity data for this compound?
Contradictions may arise from off-target effects or assay variability. Mitigate by:
- Dose-response profiling : Confirm activity across multiple concentrations (e.g., 0.1–100 µM).
- Kinetic studies : Compare IC₅₀ values in enzymatic vs. cellular assays.
- Proteomics/transcriptomics : Identify non-FLI-1 targets (e.g., Src kinase inhibition observed in related triazines) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing N-methyl with ethyl) to isolate critical pharmacophores .
Q. What computational methods are recommended for predicting binding modes and optimizing this compound’s activity?
Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with FLI-1’s DNA-binding domain. Validate with:
- Molecular dynamics simulations (GROMACS) to assess binding stability.
- QSAR models : Correlate substituent electronegativity (e.g., pyridinyl vs. phenyl) with inhibitory potency .
- DFT calculations : Optimize triazine ring geometry and charge distribution for target engagement .
Q. How can researchers address low solubility or stability during in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability.
- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life.
- Stability assays : Monitor degradation in simulated physiological conditions (pH 7.4, 37°C) via HPLC .
Q. What strategies are effective for resolving crystallographic data inconsistencies in triazine derivatives?
- Synchrotron X-ray diffraction : High-resolution data (≤0.8 Å) can clarify ambiguous bond angles.
- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., π-π stacking) affecting crystal packing .
- Temperature-dependent crystallography : Detect conformational flexibility in the triazine core .
Q. How should researchers design experiments to validate structure-activity relationships (SAR) for this compound?
- Substituent scanning : Synthesize analogs with systematic modifications (e.g., halogenation at the phenyl ring or methylation at the triazine N-atoms) .
- Biological testing : Compare IC₅₀ values across analogs in FLI-1 inhibition assays .
- Thermodynamic profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) .
Methodological Notes
- Synthetic reproducibility : Always cross-validate yields and purity with independent batches .
- Data validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm structural assignments .
- Ethical compliance : Follow waste disposal protocols for triazine intermediates (e.g., separate storage for azide-containing byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
